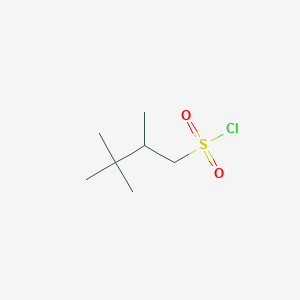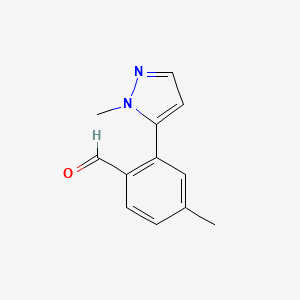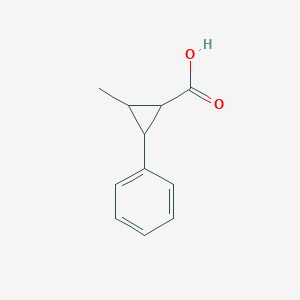
2-Methyl-3-phenylcyclopropane-1-carboxylic acid
Descripción general
Descripción
2-Methyl-3-phenylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.21 . It appears as an oil .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-phenylcyclopropane-1-carboxylic acid consists of a cyclopropane ring with a carboxylic acid (COOH) group and a methyl group (CH3) attached to one carbon, and a phenyl group (C6H5) attached to another carbon .Aplicaciones Científicas De Investigación
Enzyme Inhibition Studies
One significant application of cyclopropane carboxylic acids is in the study of enzyme inhibition. For example, cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid have been shown to inhibit the enzyme 1-aminocyclopropane-1-carboxylic acid oxidase in apple, which plays a crucial role in ethylene production, a hormone that regulates fruit ripening (Dourtoglou & Koussissi, 2000). This type of research is crucial for understanding plant physiology and could have applications in agriculture, such as extending the shelf life of fruits.
Organic Synthesis and Chemical Transformations
Cyclopropane derivatives, including 2-Methyl-3-phenylcyclopropane-1-carboxylic acid, serve as valuable intermediates in organic synthesis, offering unique reactivity due to the strained cyclopropane ring. Studies have demonstrated various methodologies for ring-opening reactions, synthesis of labeled compounds for tracing enzymatic reactions, and the generation of complex molecules:
- The synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid provides insights into the inactivation mechanism of the enzyme 1-aminocyclopropane-1-carboxylate deaminase, which is crucial for plant growth and development (Zhao & Liu, 2002).
- Research on the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has contributed to synthetic chemistry by offering a mild procedure for synthesizing valuable compounds, including potential pharmaceuticals (Lifchits & Charette, 2008).
- Catalytic regioselectivity control in the ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones has opened pathways to synthesizing diverse heterocyclic compounds, showing the versatility of cyclopropane derivatives in organic synthesis (Ma, Lu, & Zhang, 2004).
Ethylene Production and Its Regulation
Cyclopropane carboxylic acids are structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a key precursor in ethylene biosynthesis in plants. Research on ACC and its analogs has led to a deeper understanding of ethylene production and its regulation, with implications for both basic biological research and agricultural applications:
- The assay for and enzymatic formation of ACC from S-adenosylmethionine highlights the importance of understanding ethylene biosynthesis pathways for manipulating plant growth and fruit ripening (Boller, Herner, & Kende, 2004).
- Investigations into 1-aminocyclopropane-1-carboxylic acid oxidase have provided insights into cofactor binding and enzyme mechanisms, furthering our understanding of ethylene's role in plant physiology (Brisson et al., 2012).
Propiedades
IUPAC Name |
2-methyl-3-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-9(10(7)11(12)13)8-5-3-2-4-6-8/h2-7,9-10H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSGPOUTCALJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenylcyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






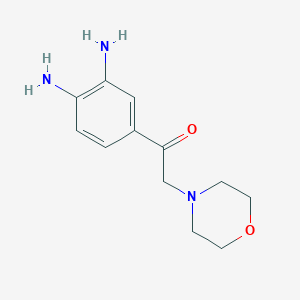
![[(1,4-Dimethyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B1530646.png)
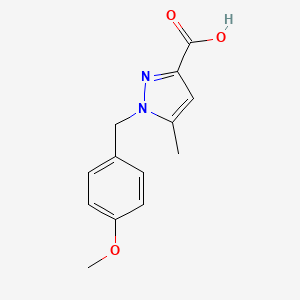

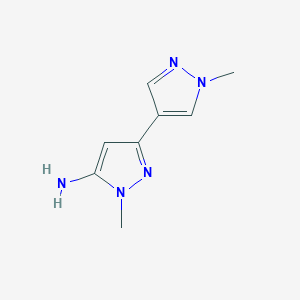
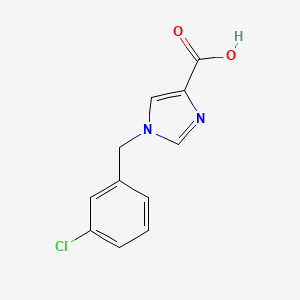
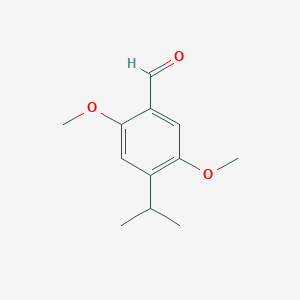
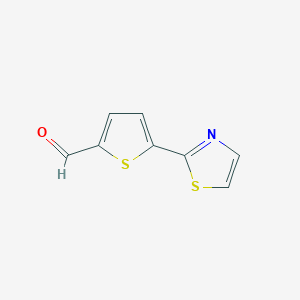
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B1530658.png)
